![molecular formula C15H10N2O5 B2582696 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid CAS No. 2177365-58-9](/img/structure/B2582696.png)
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid
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Overview
Description
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid, also known as DHQBA, is a synthetic compound that has shown promising results in scientific research. DHQBA belongs to the quinazoline class of compounds and has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
Chelation Properties and Synthesis Applications
Research on compounds structurally related to 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid has shown interesting chelation properties. For instance, studies on 4-hydroxybenzothiazoles, which share a similar hydroxybenzoic acid moiety, reveal their ability to chelate with metals like Cu(II), Pb(II), Ni(II), Co(II), Zn(II), and Cd(II) (Lane, T. J., Lane, C., & Sam, A., 1961). Such properties suggest potential applications in removing heavy metals from the environment or as part of metal-based drug formulations.
Antioxidant Activity
The antioxidant activity of new analogs of quinazoline, a core structure related to the compound , has been synthesized and evaluated (Mierina, I., Tetere, Z., Zicāne, D., Rāviņa, I., Turks, M., & Jure, M., 2013). This suggests potential research applications in studying oxidative stress-related diseases or in the development of antioxidant supplements.
Antimicrobial Activity
Quinazolinone derivatives, which are closely related to the compound of interest, have been studied for their antimicrobial activity. Such research indicates the potential use of these compounds in developing new antimicrobial agents (Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2013).
Synthesis and Transformations
The synthesis of new derivatives and their transformations highlight the chemical versatility and potential for generating novel compounds with diverse biological activities. Research into synthesizing quinazoline derivatives (Aleksanyan, I., & Hambardzumyan, L., 2013) opens up possibilities for creating new molecules with specific functions, such as targeting specific biological pathways.
Corrosion Inhibition
Derivatives of 8-hydroxyquinoline, which share structural similarities with the compound of interest, have been explored for their efficacy as corrosion inhibitors (Rbaa, M., Benhiba, F., Obot, I., Oudda, H., Warad, I., Lakhrissi, B., & Zarrouk, A., 2019). This indicates potential industrial applications in protecting metals from corrosion, highlighting the compound's versatility beyond biomedical applications.
Mechanism of Action
Target of Action
The primary targets of the compound 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play a crucial role in the nervous system and metabolic processes respectively.
Mode of Action
This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and as an inhibitor of carbonic anhydrase II . This means that it enhances the activity of the GABAA receptor and inhibits the activity of carbonic anhydrase II, leading to changes in neural signaling and metabolic processes.
Biochemical Pathways
The action of this compound on the GABAA receptor and carbonic anhydrase II affects several biochemical pathways. The modulation of the GABAA receptor can influence neural signaling pathways, potentially leading to anticonvulsant effects . The inhibition of carbonic anhydrase II can affect metabolic pathways, potentially leading to changes in pH regulation and other metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant activity . By modulating the activity of the GABAA receptor and inhibiting carbonic anhydrase II, it can potentially reduce the occurrence of seizures .
properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-12-7-8(5-6-10(12)14(20)21)17-13(19)9-3-1-2-4-11(9)16-15(17)22/h1-7,18H,(H,16,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWFSHDORVAILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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